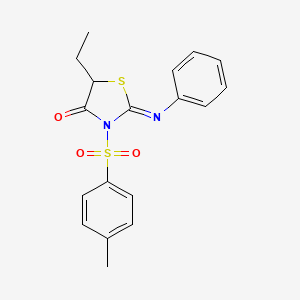

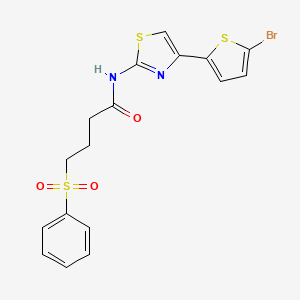

![molecular formula C13H21Cl3N2 B3008418 1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride CAS No. 1266694-48-7](/img/structure/B3008418.png)

1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride, also known as m-CPP , is a piperazine derivative. It serves as the major metabolite of several antidepressant medications, including trazodone , nefazodone , and etoperidone . m-CPP exhibits both stimulant and hallucinogenic properties.

Synthesis Analysis

The synthesis of m-CPP involves the introduction of a 3-chlorophenylpropyl group onto the piperazine ring. While specific synthetic methods may vary, this compound is typically prepared through chemical reactions that modify the piperazine scaffold .

Molecular Structure Analysis

The molecular formula of m-CPP is C10H13ClN2 . It exists as a dihydrochloride salt, with a molecular weight of approximately 196.68 g/mol (free base basis). The structure features a piperazine ring substituted with a 3-chlorophenylpropyl group .

Physical And Chemical Properties Analysis

Scientific Research Applications

Serotonin Receptor Agonist

mCPP acts as a serotonin receptor agonist, specifically targeting serotonin receptors in the central nervous system. This property has led to its investigation in various contexts:

Antidepressant Properties: Researchers have explored mCPP’s potential as an antidepressant due to its interaction with serotonin receptors. By modulating serotonin signaling, it may contribute to mood regulation and alleviate depressive symptoms .

Anxiolytic Effects: Some studies suggest that mCPP may have anxiolytic (anti-anxiety) effects. Its impact on serotonin receptors could play a role in reducing anxiety and promoting relaxation .

Hallucinogenic Effects

While not extensively studied, mCPP has been associated with hallucinogenic side effects. Its interaction with serotonin receptors may contribute to altered perception and sensory experiences. However, caution is warranted due to potential adverse effects .

Cerebral Blood Vessel Regulation

Research involving narcotized rats has shown that mCPP reduces constrictor reactions of cerebral blood vessels in response to meta-chlorophenylpiperazine. This finding suggests a potential role in vascular regulation .

Isatin Biosynthesis and Stress Response

Isatin, a stress-related biological substance, increases in rat urine during stress. Studies have explored the relationship between mCPP and isatin biosynthesis. Understanding this pathway could provide insights into stress responses and related disorders .

Impurity in Nefazodone Hydrochloride

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride is present as an impurity in nefazodone hydrochloride, a pharmaceutical formulation. Researchers investigate its impact on drug efficacy and safety .

Model Ischemic Conditions

In animal models, mCPP’s effects on cerebral blood flow and vascular responses have been studied under ischemic conditions. These investigations aim to understand its potential therapeutic applications in ischemic diseases .

Mechanism of Action

Target of Action

The primary target of 1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride is the serotonin 2C receptor (5-HT2CR) . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the function of the central nervous system and the general functioning of the body .

Mode of Action

1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride acts as an agonist at the 5-HT2CR . This means it binds to this receptor and activates it, leading to an increase in the intracellular levels of second messengers . This activation can lead to various physiological responses, including mood regulation, appetite control, and the release of various neurotransmitters .

Biochemical Pathways

Upon activation of the 5-HT2CR, 1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride can influence several biochemical pathways. These include pathways involved in the release of neurotransmitters, regulation of mood, and control of appetite . The exact downstream effects can vary depending on the specific cellular context and the presence of other signaling molecules .

Pharmacokinetics

As a metabolite of the antidepressant drug trazodone , it is likely that it shares some pharmacokinetic properties with this parent compound.

Result of Action

The activation of the 5-HT2CR by 1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride can lead to a variety of cellular and molecular effects. For example, it has been shown to induce hypophagia (reduced food intake) in both food-deprived and freely feeding rats . This suggests that it may have potential applications in the treatment of conditions related to appetite and weight control .

properties

IUPAC Name |

1-[3-(3-chlorophenyl)propyl]piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2.2ClH/c14-13-5-1-3-12(11-13)4-2-8-16-9-6-15-7-10-16;;/h1,3,5,11,15H,2,4,6-10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHPWMUAECGTBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCC2=CC(=CC=C2)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,3bR,6aR,7aS)-2-tert-butyl 6a-methyl octahydro-1H-cyclopenta[1,2-c:3,4-c']dipyrrole-2,6a(3bH)-dicarboxylate](/img/structure/B3008336.png)

![N-(2,3-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3008338.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B3008340.png)

![3-(2-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B3008345.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3008346.png)

![3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B3008348.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3008353.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B3008354.png)

![4-fluoro-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide](/img/structure/B3008355.png)